Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate
Overview
Description
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate is a chemical compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a fused indene ring system with methoxy groups at positions 5 and 6, and an ethyl ester group at position 2. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, influencing its activity and function. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method involves the reaction of 5,6-dimethoxy-1-indanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired indene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indene derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate can be compared with other indene derivatives such as:
5,6-Dimethoxy-1-indanone: Lacks the ester group, making it less reactive in certain synthetic applications.
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but without the methoxy groups, leading to different chemical properties and reactivity.
The presence of methoxy groups in this compound enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its analogs.
Properties
IUPAC Name |
ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGDAMDDQGRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467876 | |
Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53295-44-6 | |
Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.